molecular formula C7H11NO3 B1657283 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione CAS No. 56058-21-0

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione

Cat. No.: B1657283
CAS No.: 56058-21-0
M. Wt: 157.17 g/mol
InChI Key: KZMBWDGCFLVNTQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H11NO3. It features a five-membered ring structure with an imide group and a hydroxyl group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione can be synthesized through the reaction of succinic anhydride with 3-aminopropanol under mild conditions. The reaction typically involves heating the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione involves its ability to form stable covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imide group can interact with various enzymes and proteins. These interactions can modulate the activity of molecular targets and pathways involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is unique due to the presence of the hydroxyl group on a propyl chain, which provides additional flexibility and reactivity compared to its analogs. This structural feature enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

1-(3-hydroxypropyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBWDGCFLVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310386
Record name NSC226270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56058-21-0
Record name NSC226270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxypropyl)pyrrolidine-2,5-dione
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Synthesis routes and methods

Procedure details

A solution of pyrrolidine-2,5-dione (5 g, 50.5 mmol) and 3-bromopropan-1-ol (6.85 ml, 76 mmol) in acetonitrile (80 ml) containing potassium carbonate (14 g, 100 mmol) was refluxed overnight. After cooling, the mixture was filtered and the filtrate was evaporated. The residue was dissolved in methylene chloride and purified by column chromatography, eluting with ethylacetate/petroleum ether (4/1). After evaporation of the volatiles, the residue was distilled at 100-125° C. under about 0.1 mm Hg to give 1-(3-hydroxypropyl)pyrrolidin-2,5-dione (2.6 g, 34%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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